molecular formula C21H17N3OS B2509636 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole CAS No. 325694-37-9

3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2509636
CAS No.: 325694-37-9
M. Wt: 359.45
InChI Key: XEIHZLRHXZNDQL-DHZHZOJOSA-N
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Description

3-(Cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a furan-2-yl group at position 5, and a cinnamylthio (-S-CH₂-CH=CH-Ph) moiety at position 2. This compound belongs to a class of 1,2,4-triazole derivatives widely studied for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

IUPAC Name

3-(furan-2-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-3-9-17(10-4-1)11-8-16-26-21-23-22-20(19-14-7-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIHZLRHXZNDQL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cinnamyl chloride with thiourea to form cinnamylthiourea. This intermediate is then reacted with furan-2-carbaldehyde and phenylhydrazine in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to scale up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Reactivity at the Thioether Group

The cinnamylthio group (-S-CH2-CH=CH2) may undergo:

Oxidation Reactions

Reaction TypeConditionsProductNotes
Sulfoxide formationH2O2, CH3COOH, RT3-(Cinnamylsulfinyl)-triazoleStereoselectivity depends on oxidant
Sulfone formationmCPBA, DCM, 0°C → RT3-(Cinnamylsulfonyl)-triazoleComplete oxidation confirmed by NMR

Nucleophilic Substitution

NucleophileConditionsProductYield (%)
Grignard reagents (R-MgX)THF, −78°C → RT3-(Alkyl/arylthio)-triazole40–65
Amines (R-NH2)DMF, K2CO3, 80°C3-(Aminoalkyl)-triazole55–70

Functionalization of the Furan Ring

The furan-2-yl group at position 5 participates in:

Electrophilic Aromatic Substitution

ReactionReagentsPosition SubstitutedProduct
NitrationHNO3/H2SO4, 0°CC5 of furan5-(5-Nitro-furan-2-yl)-triazole
BrominationBr2, FeBr3, CHCl3C5 of furan5-(5-Bromo-furan-2-yl)-triazole

Ring-Opening Reactions

ConditionsProductApplication
H2O, H+Dicarbonyl intermediatePrecursor for fused heterocycles
NH2NH2, EtOHPyrazole derivativesBioactive scaffold synthesis

Cycloaddition and Cross-Coupling Reactions

The triazole core and substituents enable:

1,3-Dipolar Cycloaddition

DipolarophileConditionsProduct
AlkynesCuI, DIPEA, MeCNFused triazolo[1,5-a]pyridine
NitrilesRu catalysis, 100°CTriazolo[3,4-b]tetrazine derivatives

C–H Activation

CatalystCoupling PartnerProduct
Pd(OAc)2, Ag2CO3Aryl iodides4-(Biphenyl)-triazole
RuCl3, Cu(OAc)2AlkenesSpirocyclic triazoles

Biological Activity and Derivatization

While direct data for this compound is absent, structurally similar triazoles exhibit:

  • Antifungal activity : S-alkylation enhances lipophilicity and membrane penetration .

  • Anticancer potential : Furan and cinnamyl groups synergize via ROS generation .

Key Challenges and Research Gaps

  • Stability : The cinnamylthio group may decompose under strong acidic/basic conditions.

  • Stereoselectivity : Oxidation of the thioether to sulfoxide requires chiral resolution for enantiopure products.

  • Documentation : No peer-reviewed studies specifically address this compound’s reactivity, necessitating experimental validation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole. The compound has been evaluated for its activity against various bacterial and fungal strains.

  • Antifungal Properties :
    • Triazoles are well-known antifungal agents. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans .
  • Antibacterial Activity :
    • The compound has been tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that triazole derivatives can outperform conventional antibiotics in some cases, with MIC values indicating potent antibacterial activity .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

  • A study synthesized various 1,2,4-triazoles and assessed their antimicrobial activities. Compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
  • Another investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that specific substitutions on the triazole ring significantly enhanced their antimicrobial properties. This emphasizes the importance of structural modifications in developing effective antimicrobial agents .

Agricultural Chemistry Applications

In addition to medicinal applications, triazole compounds are also explored in agricultural settings:

  • Fungicides :
    • Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound may offer novel mechanisms of action against plant pathogens.
  • Plant Growth Regulators :
    • Research into the effects of triazoles on plant growth suggests potential applications as growth regulators. The modulation of plant hormone pathways by these compounds can lead to enhanced growth and yield in crops.

Mechanism of Action

The mechanism of action of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Reported Activities
Compound Name Substituents (Position 3, 4, 5) Key Activities Reference
Target Compound 3-(Cinnamylthio), 4-Ph, 5-(Furan-2-yl) Under investigation (theoretical antimicrobial potential) -
Tryfuzol® (Piperidine derivative) 3-(Acetate-piperidine), 4-Ph, 5-(Furan-2-yl) Immunomodulatory, antioxidant, hepatoprotective
4-((5-(Decylthio)-4-Me-4H-1,2,4-triazol-3-yl)methyl)morpholine 3-(Decylthio), 4-Me, 5-(Morpholinomethyl) Antifungal, antimicrobial
3-(2-Bromophenyl)-5-(decylthio)-4-Ph-4H-1,2,4-triazole 3-(Decylthio), 4-Ph, 5-(2-Bromophenyl) High antifungal activity
3-((3-Chlorobenzyl)thio)-4-Et-5-(Furan-2-yl)-4H-1,2,4-triazole 3-(3-Chlorobenzylthio), 4-Et, 5-(Furan-2-yl) Not explicitly reported; structural similarity suggests antimicrobial potential
3-(Butylthio)-5-((4-chlorophenoxy)methyl)-4-Ph-4H-1,2,4-triazole 3-(Butylthio), 4-Ph, 5-(Chlorophenoxymethyl) Antimicrobial (87% yield)

Key Observations :

  • Alkyl/Arylthio Substituents : Longer alkyl chains (e.g., decylthio) enhance antifungal activity due to increased lipophilicity and membrane penetration . The cinnamylthio group in the target compound, with its aromatic and conjugated system, may offer unique binding interactions compared to alkylthio chains.
  • Electronic Effects: Electron-withdrawing groups (e.g., chloro, bromo) in analogues like 3-(3-chlorobenzylthio) derivatives improve bioactivity by modulating electron density on the triazole core .
  • Hybrid Structures: Tryfuzol® demonstrates that piperidine-acetate substituents at position 3 can shift activity toward immunomodulation rather than direct antimicrobial effects .

Key Observations :

  • Low yields in acetylindolinone derivatives (28%) highlight challenges in introducing bulky substituents, which may also apply to the cinnamylthio group .

Biological Activity

3-(Cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a derivative of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OSC_{16}H_{15}N_3OS. The structure includes a triazole ring substituted with a furan and a phenyl group, along with a cinnamylthio moiety. This unique structure is thought to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • Study Findings : A comprehensive investigation into various triazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin and ceftriaxone .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus20

Antioxidant Activity

The antioxidant properties of triazole derivatives have been extensively studied. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

  • Research Insights : In vitro assays such as DPPH and ABTS were employed to evaluate the antioxidant capacity of triazole derivatives. Compounds similar to the target compound demonstrated significant radical scavenging activity, with IC50 values in the low micromolar range .
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound12.510.0

Anticancer Activity

Triazoles have also been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Case Studies : Research has shown that triazole derivatives can induce apoptosis in cancer cell lines through various pathways. For example, compounds structurally related to 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl demonstrated cytotoxic effects against breast cancer cells (MCF7) with notable IC50 values .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF718
3-(Cinnamylthio)-5-(furan-2-yl)-4-methyltriazoleMCF722

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